![molecular formula C9H10ClN3 B2441678 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine CAS No. 478064-03-8](/img/structure/B2441678.png)

6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

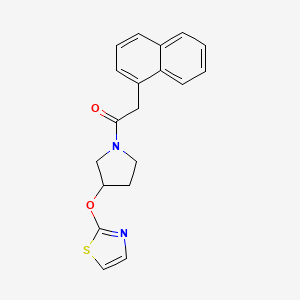

“6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C9H10ClN3. It has a molecular weight of 195.65 . This compound is used for research purposes .

Synthesis Analysis

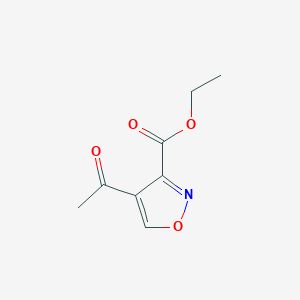

The synthesis of pyrazolo[1,5-a]pyrimidines, which includes “6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine”, has been achieved by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis

The molecular structure of “6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” consists of 13 heavy atoms, 9 of which are aromatic . The compound has 2 hydrogen bond acceptors and no hydrogen bond donors .Chemical Reactions Analysis

While specific chemical reactions involving “6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” are not mentioned in the available data, pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties .Physical And Chemical Properties Analysis

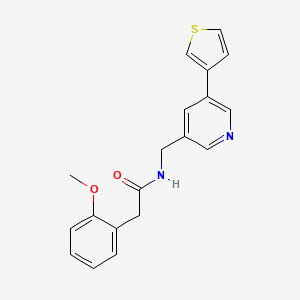

“6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.38, indicating its lipophilicity . The compound is soluble, with a solubility of 0.235 mg/ml .Scientific Research Applications

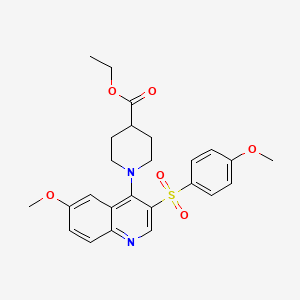

- Application : 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine has been investigated as a kinase inhibitor. Compounds derived from it have shown significant inhibitory activity against specific kinases, such as those involved in cell proliferation and survival .

- Application : Researchers have explored the antiviral potential of this compound. Its structural features make it an interesting candidate for inhibiting viral enzymes or interfering with viral replication .

- Application : Studies suggest that 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine derivatives may exhibit anti-inflammatory effects. These compounds could be valuable in drug development for inflammatory conditions .

- Application : Researchers have investigated the use of this compound in PDT due to its potential as a photosensitizer. When activated by light, it generates reactive oxygen species that can selectively destroy cancer cells .

- Application : 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine serves as a versatile intermediate in organic synthesis. Its unique structure allows for diverse functionalization, making it valuable for creating complex molecules .

- Application : Some derivatives of this compound have shown promise as agrochemicals. They may act as insecticides or herbicides, contributing to sustainable crop protection .

Kinase Inhibitors

Antiviral Agents

Anti-inflammatory Properties

Photodynamic Therapy (PDT)

Organic Synthesis

Agrochemicals

These applications highlight the multifaceted nature of 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine and its potential impact across different scientific domains. Researchers continue to explore its properties and applications, making it an intriguing subject for further investigation . If you need more detailed information on any specific application, feel free to ask!

Safety and Hazards

properties

IUPAC Name |

6-chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-5-4-8-11-6(2)9(10)7(3)13(8)12-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQLHGAFXJLZPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(C(=NC2=C1)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2441595.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-enamide](/img/structure/B2441596.png)

![4-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2441598.png)

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441600.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2441603.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)ethanesulfonamide](/img/structure/B2441604.png)

![9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441606.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2441607.png)